molecular formula C23H27N3O4 B10998501 4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[1-(4-methoxyphenyl)-2-methylpropyl]butanamide

4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[1-(4-methoxyphenyl)-2-methylpropyl]butanamide

Cat. No.: B10998501
M. Wt: 409.5 g/mol
InChI Key: GJDKOAQOJFWCDK-UHFFFAOYSA-N
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Description

4-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-[1-(4-METHOXYPHENYL)-2-METHYLPROPYL]BUTANAMIDE is a complex organic compound with a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-[1-(4-METHOXYPHENYL)-2-METHYLPROPYL]BUTANAMIDE typically involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Butanamide Side Chain: The quinazolinone core is then reacted with 4-methoxyphenyl-2-methylpropylamine in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-[1-(4-METHOXYPHENYL)-2-METHYLPROPYL]BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinazolinone core or the butanamide side chain.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted quinazolinones or butanamides.

Scientific Research Applications

4-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-[1-(4-METHOXYPHENYL)-2-METHYLPROPYL]BUTANAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antibacterial agent.

    Pharmacology: The compound is investigated for its ability to modulate various biological pathways, including enzyme inhibition and receptor binding.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-[1-(4-METHOXYPHENYL)-2-METHYLPROPYL]BUTANAMIDE involves its interaction with specific molecular targets such as enzymes or receptors. The quinazolinone core can inhibit enzyme activity by binding to the active site, while the butanamide side chain can enhance binding affinity and specificity. This dual interaction can lead to the modulation of various biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dioxo-1,4-dihydro-2H-benzo[d][1,3]oxazine-5-carboxylic acid
  • 1,2,4-Benzothiadiazine-1,1-dioxide
  • 3,4-Dihydro-2H-1,4-benzoxazines

Uniqueness

4-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-[1-(4-METHOXYPHENYL)-2-METHYLPROPYL]BUTANAMIDE is unique due to its specific combination of a quinazolinone core and a butanamide side chain. This structure provides a distinct set of chemical and biological properties that are not found in other similar compounds. The presence of the methoxyphenyl group further enhances its potential for specific interactions with biological targets.

Properties

Molecular Formula

C23H27N3O4

Molecular Weight

409.5 g/mol

IUPAC Name

4-(2,4-dioxo-1H-quinazolin-3-yl)-N-[1-(4-methoxyphenyl)-2-methylpropyl]butanamide

InChI

InChI=1S/C23H27N3O4/c1-15(2)21(16-10-12-17(30-3)13-11-16)25-20(27)9-6-14-26-22(28)18-7-4-5-8-19(18)24-23(26)29/h4-5,7-8,10-13,15,21H,6,9,14H2,1-3H3,(H,24,29)(H,25,27)

InChI Key

GJDKOAQOJFWCDK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)OC)NC(=O)CCCN2C(=O)C3=CC=CC=C3NC2=O

Origin of Product

United States

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